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Compound of Interest

Compound Name: 3,5-Diphenylisoxazole

Cat. No.: B109209

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the spectroscopic characterization of 3,5-
Diphenylisoxazole, a heterocyclic compound of interest in medicinal chemistry and drug
development. Detailed application notes and experimental protocols for key spectroscopic
techniques are presented to facilitate its unambiguous identification and purity assessment.

Overview of Spectroscopic Techniques

A multi-spectroscopic approach is essential for the complete structural elucidation and
characterization of 3,5-Diphenylisoxazole. This involves the application of Nuclear Magnetic
Resonance (NMR) spectroscopy (*H and 13C), Fourier-Transform Infrared (FT-IR) spectroscopy,
Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Each technique
provides unique and complementary information about the molecular structure, functional
groups, and electronic properties of the compound.

Quantitative Spectroscopic Data Summary

The following table summarizes the key quantitative data obtained from the spectroscopic
analysis of 3,5-Diphenylisoxazole.
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Spectroscopic Reference
. Parameter Observed Value
Technique Solvent/Method
Chemical Shift (d) of )
1H NMR ~6.84 ppm (singlet) CDCls
Isoxazole H-4
~7.43-7.53 ppm
Chemical Shift (&) of (multiplet, 6H), ~7.81-
) ) CDCls
Aromatic Protons 7.91 ppm (multiplet,
4H)
Chemical Shift () of
13C NMR ~162.9 ppm CDCls
Isoxazole C-3
Chemical Shift (d) of
~97.4 ppm CDClIs
Isoxazole C-4
Chemical Shift (8) of
~170.3 ppm CDCls
Isoxazole C-5
_ _ ~125.7,126.7, 127.4,
Chemical Shift (&) of
_ 128.8, 128.9, 129.0, CDCls
Aromatic Carbons
129.9, 130.1 ppm
FT-IR Aromatic C-H Stretch ~3048 cm™? KBr Pellet
C=N Stretch
) ~1571 cm™1 KBr Pellet
(Isoxazole Ring)
C=C Stretch
o ~1489 cm KBr Pellet
(Aromatic Rings)
N-O Stretch
) ~1404 cm™1 KBr Pellet
(Isoxazole Ring)
Monosubstituted C-H
) ~687 cm~1 KBr Pellet
Bending
UV-Vis A_max_ ~260 nm Methanol
Molecular lon Peak
Mass Spec. m/z 221 ESI-MS
M]*
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Major Fragment lons m/z 144, 77 ESI-MS

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To determine the proton and carbon framework of 3,5-Diphenylisoxazole.
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance).
Protocol for tH and *C NMR:
e Sample Preparation:

o Accurately weigh approximately 5-10 mg of 3,5-Diphenylisoxazole.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCls)
containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.
¢ Instrument Setup and Data Acquisition:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer on the deuterium signal of the CDCls.
o Shim the magnetic field to achieve optimal homogeneity.
o For *H NMR:
» Acquire the spectrum using a standard single-pulse experiment.

» Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,
relaxation delay of 1-2 seconds, and 16-32 scans.
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o For 13C NMR:
= Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

» Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,
relaxation delay of 2-5 seconds, and 1024-4096 scans.

» Data Processing:

o

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[¢]

Phase correct the resulting spectrum.

[¢]

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for *H and 77.16 ppm
for the central peak of the CDCIs triplet for 13C.

[e]

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic functional groups present in 3,5-Diphenylisoxazole.
Instrumentation: An FT-IR spectrometer (e.g., PerkinElmer Spectrum RXI).

Protocol using KBr Pellet Method:

e Sample Preparation:

o Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for at
least 2 hours to remove any moisture.

o In an agate mortar, grind 1-2 mg of 3,5-Diphenylisoxazole with approximately 100-200
mg of the dried KBr until a fine, homogeneous powder is obtained. The sample
concentration should be between 0.5% and 1%.[1]

o Transfer the mixture to a pellet-pressing die.

o Pellet Formation:
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o Place the die in a hydraulic press.

o Apply a pressure of 8-10 metric tons for several minutes to form a transparent or
translucent pellet.

o Data Acquisition:

o Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR
spectrometer.

o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum over a range of 4000-400 cm~1. Typically, 16-32 scans are
co-added to improve the signal-to-noise ratio.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Identify and label the characteristic absorption bands corresponding to the functional
groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the 3,5-Diphenylisoxazole molecule.
Instrumentation: A UV-Vis spectrophotometer.

Protocol:

e Sample Preparation:

o Prepare a stock solution of 3,5-Diphenylisoxazole in a UV-grade solvent, such as
methanol or ethanol, at a known concentration (e.g., 1 mg/mL).

o From the stock solution, prepare a dilute solution with a concentration that will result in an
absorbance reading between 0.2 and 1.0 at the wavelength of maximum absorption
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(A_max_). A typical concentration is around 10~> M.

o Data Acquisition:

[e]

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

o

Fill a quartz cuvette with the pure solvent to be used as a blank.

[¢]

Place the blank cuvette in the sample holder and record a baseline spectrum.

[¢]

Rinse the sample cuvette with the dilute solution of 3,5-Diphenylisoxazole and then fill it.

[e]

Place the sample cuvette in the spectrophotometer and record the absorption spectrum
over a wavelength range of approximately 200-400 nm.

o Data Analysis:
o Determine the wavelength of maximum absorbance (A_max_).

o If the molar concentration and path length are known, the molar absorptivity (€) can be
calculated using the Beer-Lambert law (A = gcl).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3,5-
Diphenylisoxazole.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) coupled to a Liquid Chromatograph (LC-MS).

Protocol for ESI-MS:
e Sample Preparation:

o Prepare a dilute solution of 3,5-Diphenylisoxazole (typically 1-10 pg/mL) in a solvent
compatible with the LC-MS system, such as methanol or acetonitrile, often with a small
amount of formic acid (e.g., 0.1%) to promote ionization.

e Instrument Setup and Data Acquisition:
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o Set up the LC method for direct infusion or a rapid chromatographic separation.

o Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure,
and drying gas flow rate and temperature, to optimal values for the analyte.

o Acquire the mass spectrum in positive ion mode over a suitable mass-to-charge (m/z)
range (e.g., m/z 50-500).

o Data Analysis:

o ldentify the molecular ion peak ([M]* or [M+H]*).

o Analyze the fragmentation pattern to identify characteristic fragment ions, which can
provide structural information.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic characterization process
for 3,5-Diphenylisoxazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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